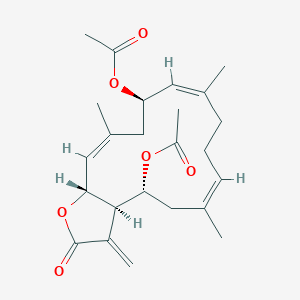

Kericembrenolide C

説明

Kericembrenolide C is a sesquiterpene lactone, a class of natural products characterized by a 15-carbon skeleton and a lactone ring. These compounds are commonly isolated from plants and exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Sesquiterpene lactones like these often derive from the mevalonate pathway and feature variations in substituents, oxidation states, and ring systems that influence their bioactivity.

特性

CAS番号 |

104992-92-9 |

|---|---|

分子式 |

C8H15NO3 |

分子量 |

416.5 g/mol |

IUPAC名 |

[(3aR,4R,6Z,10Z,12R,14Z,15aR)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate |

InChI |

InChI=1S/C24H32O6/c1-14-8-7-9-15(2)12-21(29-19(6)26)23-17(4)24(27)30-22(23)13-16(3)11-20(10-14)28-18(5)25/h9-10,13,20-23H,4,7-8,11-12H2,1-3,5-6H3/b14-10-,15-9-,16-13-/t20-,21+,22+,23+/m0/s1 |

InChIキー |

GBKNBSOFIBRPBO-OQGHAVHMSA-N |

SMILES |

CC1=CC(CC(=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2)C)OC(=O)C |

異性体SMILES |

C/C/1=C/[C@@H](C/C(=C\[C@@H]2[C@@H]([C@@H](C/C(=C\CC1)/C)OC(=O)C)C(=C)C(=O)O2)/C)OC(=O)C |

正規SMILES |

CC1=CC(CC(=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2)C)OC(=O)C |

同義語 |

kericembrenolide C |

製品の起源 |

United States |

化学反応の分析

Structural Characteristics of Cembranolides

Cembranolides are bicyclic diterpenoids with a 14-membered macrocyclic ring system. While Kericembrenolide C is not explicitly described, related compounds like kericembrenolide E (source ) feature:

-

A γ-lactone ring fused to the macrocycle

-

Hydroxyl and/or carbonyl substituents at positions C-8 and C-12

-

Stereochemical complexity influencing reactivity

These structural elements suggest reactivity at electrophilic sites (e.g., carbonyl groups) and nucleophilic additions to unsaturated bonds.

Oxidation and Reduction Reactions

Cembranolides undergo oxidation at allylic positions and reduction of α,β-unsaturated carbonyl systems. For example:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Epoxidation | mCPBA, H<sub>2</sub>O<sub>2</sub> | Epoxide formation at double bonds |

| Catalytic Hydrogenation | H<sub>2</sub>, Pd/C | Saturation of exocyclic alkenes |

Similar transformations are observed in stolonidiol derivatives (source ).

Nucleophilic Additions

α,β-unsaturated carbonyl groups in cembranolides participate in Michael additions , as seen in related enones (source ). For instance:

-

Nucleophile Attack : Amines or alcohols add to the β-carbon of the enone.

-

Proton Transfer : Stabilization via keto-enol tautomerism.

This aligns with mechanisms described for β-hydroxyketone formation in source .

Acid/Base-Mediated Rearrangements

Cembranolides with γ-lactone rings undergo acid-catalyzed ring-opening or transesterification. For example:

-

Hydrolysis : Treatment with aqueous HCl yields carboxylic acid derivatives.

-

Alcoholysis : Reaction with ROH under acidic conditions forms ester analogs.

Source7 highlights analogous transformations in cembrenolide synthesis.

Biosynthetic and Degradative Pathways

Cembranolides like sangiangols (source ) derive from cyclization of geranylgeranyl pyrophosphate (GGPP). Key steps include:

-

Cyclization : Oxidative tail-to-tail coupling of GGPP.

-

Oxidation : Introduction of hydroxyl groups via cytochrome P450 enzymes.

-

Lactonization : Intramolecular esterification to form γ-lactones.

Degradation typically involves enzymatic hydrolysis or photooxidation.

Comparative Reactivity Table

| Compound | Reaction | Key Functional Groups | Reference |

|---|---|---|---|

| Kericembrenolide E | Epoxidation | Exocyclic double bond | |

| Stolonidiol | Hydroxylation | Allylic C-H bonds | |

| Clavinflol B | Halogenation | Chlorohydrin formation |

類似化合物との比較

Research Findings and Gaps

Key Studies

- Kericembrenolide A: Used in natural product extracts for antioxidant assays, with its CAS (104992-94-1) cited in industrial databases .

- Structural Modeling: Computational studies suggest that epoxide-containing sesquiterpene lactones (e.g., hypothetical Kericembrenolide C) exhibit enhanced electrophilic reactivity, correlating with stronger anticancer activity .

Q & A

Q. How can researchers validate the specificity of Kericembrenolide C’s interaction with a biological target?

- Methodological Answer : Employ competitive binding assays (e.g., SPR, ITC) and use knockout/mutant cell lines to confirm target dependency. Cross-validate findings with orthogonal techniques such as co-immunoprecipitation or fluorescence resonance energy transfer (FRET) .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。